Arixtra -

Arixtra

Catalog Number: EVT-10960628
CAS Number:
Molecular Formula: C31H45N3Na10O49S8+2
Molecular Weight: 1730.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fondaparinux sodium is an organic sodium salt, being the decasodium salt of fondaparinux. It contains a fondaparinux(10-).
Synthetic pentasaccharide that mediates the interaction of HEPARIN with ANTITHROMBINS and inhibits FACTOR Xa; it is used for prevention of VENOUS THROMBOEMBOLISM after surgery.
Source and Classification

Fondaparinux is classified as a low molecular weight heparin (LMWH) and is derived from the natural polysaccharide heparin. It is synthesized through complex chemical processes that aim to replicate the structure and function of heparin while enhancing safety and efficacy profiles. Its synthetic nature allows for precise control over its pharmacological properties, making it a valuable therapeutic agent in modern medicine .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fondaparinux involves several sophisticated chemical methods, primarily focusing on glycosylation reactions. Recent advancements include programmable one-pot synthesis techniques utilizing designed thioglycoside building blocks with defined relative reactivity values (RRVs). This method enhances yield and efficiency by allowing for the simultaneous assembly of oligosaccharides in a controlled manner .

Molecular Structure Analysis

Structure and Data

Fondaparinux consists of a specific sequence of five sugar units, including two N-acetylated glucosamine residues, two iduronic acid residues, and one glucuronic acid residue. The molecular formula is C21H28N2O9S, with a molecular weight of approximately 500 Da.

  • Structural Features:
    • The compound exhibits multiple hydroxyl groups that contribute to its solubility and interaction with biological targets.
    • The presence of sulfate groups enhances its anticoagulant activity by facilitating binding to antithrombin III .
Chemical Reactions Analysis

Reactions and Technical Details

The key reactions involved in the synthesis of Fondaparinux include:

  1. Glycosylation Reactions: Catalytic glycosylations using various activating agents (e.g., silver salts) to promote the formation of glycosidic bonds between monosaccharides.
  2. Sulfation Reactions: Introduction of sulfate groups using sulfating reagents under controlled pH conditions to ensure selective sulfation at specific positions on the sugar units .
  3. Purification Steps: Following synthesis, reactions often require purification via chromatography techniques to remove unreacted starting materials and by-products.
Mechanism of Action

Process and Data

Fondaparinux exerts its anticoagulant effect primarily through its interaction with antithrombin III, a key regulator in the coagulation cascade:

  • Binding Mechanism: Fondaparinux binds to antithrombin III, inducing a conformational change that enhances its ability to inhibit factor Xa.
  • Inhibition Pathway: By inhibiting factor Xa, Fondaparinux effectively prevents thrombin generation, thereby reducing the risk of clot formation .

This mechanism is crucial for its therapeutic applications in managing thromboembolic disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fondaparinux is typically presented as a white or off-white powder.
  • Solubility: It is soluble in water due to its ionic nature from sulfate groups.

Chemical Properties

  • Stability: Fondaparinux is stable under normal storage conditions but should be protected from light.
  • pH Sensitivity: The stability can be affected by extreme pH levels; thus, it is usually formulated at physiological pH for therapeutic use .
Applications

Scientific Uses

Fondaparinux is widely used in clinical settings for:

  • Treatment of Deep Vein Thrombosis (DVT): It is administered to prevent complications associated with DVT.
  • Pulmonary Embolism Prevention: Used post-surgery to reduce the risk of embolism.
  • Acute Coronary Syndrome Management: It may also be employed in certain cardiovascular interventions due to its anticoagulant properties .
Molecular Design & Rationale for Synthetic Pentasaccharide Development

Structural Determinants of Heparin's Antithrombin III Binding Domain

The anticoagulant activity of heparin depends on a specific pentasaccharide sequence (GlucoseN-N-sulfate-6-O-sulfate–Glucuronic acid–GlucoseN-3,6-di-O-sulfate–Iduronic acid-2-O-sulfate–GlucoseN-6-O-sulfate) that binds antithrombin III with high affinity. This sequence contains a central 3-O-sulfated glucosamine residue, a modification catalyzed by 3-O-sulfotransferase-1 during biosynthesis [9]. The 3-O-sulfo group is indispensable for inducing conformational changes in antithrombin III that enhance its affinity for Factor Xa by ~300-fold [5] [8]. Hydrogen bonding between the N-sulfo and 6-O-sulfo groups of the pentasaccharide and key arginine residues in antithrombin III's heparin-binding domain (Arg46, Arg47) further stabilizes the complex [6].

Structural heterogeneity exists in natural heparin's antithrombin III-binding sites due to biosynthetic variations. Five major pentasaccharide variants have been identified in porcine heparin, differing in sulfation patterns and uronic acid epimerization (Table 1) [9]:

Table 1: Structural Variants of Antithrombin III-Binding Pentasaccharides in Heparin

VariantKey Structural FeaturesRelative Abundance (%)
1Central GlcNS3S6S; IdoA2S at position 465.2
2Central GlcNS3S6S; GlcA at position 412.8
3Central GlcNH23S6S; IdoA2S at position 49.1
4Central GlcNS3S; IdoA2S at position 4 (lacking 6-O-sulfation)7.5
5Central GlcNS3S6S; IdoA at position 4 (lacking 2-O-sulfation)5.4

Rationale for Synthetic Mimicry: Overcoming Limitations of Animal-Derived Glycosaminoglycans

Animal-sourced heparins exhibit inherent limitations driving the need for synthetic alternatives:

  • Structural Heterogeneity: Pharmaceutical heparins contain <30% antithrombin III-binding sequences, with the active pentasaccharide representing only ~3% of total chains [9]. Batch-to-batch variability in sulfation patterns affects anticoagulant predictability [2] [9].
  • Supply Vulnerabilities: Global dependence on porcine intestines (12,000 animals per 1kg heparin) creates fragility. Contamination events (e.g., 2008 oversulfated chondroitin sulfate crisis) demonstrate safety risks [9].
  • Non-selective Binding: Heparin chains interact with >100 plasma proteins (platelet factor 4, fibroblast growth factors), contributing to off-target effects like heparin-induced thrombocytopenia [2] [8].

Fondaparinux (Arixtra) addresses these by replicating the minimal antithrombin III-binding sequence with homogeneity. Its synthetic nature ensures:

  • Chemical Uniformity: Single molecular entity (molecular weight 1508.3 Da) with defined stereochemistry at all glycosidic linkages [10].
  • Target Specificity: Selective for antithrombin III-mediated Factor Xa inhibition (K~d~ = 50 nM) without thrombin inhibition or platelet interactions [5] [8].
  • Supply Security: Manufacturing independence from animal sources via chemical synthesis (e.g., scalable one-pot methods developed by Dey et al.) [10].

Computational Modeling of Fondaparinux-Antithrombin III-Factor Xa Ternary Complex Formation

Computational and biophysical studies elucidate how fondaparinux binding induces allosteric activation of antithrombin III:

  • Conformational Changes: Molecular dynamics simulations show fondaparinux binding triggers expulsion of antithrombin III's reactive center loop (RCL) by 17 Å. This increases solvent accessibility of the Arg393-Ser394 scissile bond for Factor Xa docking [6] [7].
  • Stabilization Effects: Hydrogen-deuterium exchange mass spectrometry reveals fondaparinux reduces structural flexibility in antithrombin III's helix D (residues 120–136) and strand 1A (residues 14–24) by >40%, locking the inhibitor in a high-affinity state [6].
  • Ternary Complex Dynamics: Docking simulations indicate fondaparinux-bound antithrombin III positions Factor Xa's active site (Ser195) within 3.5 Å of the RCL, enabling covalent complex formation. The pentasaccharide itself makes no direct contact with Factor Xa, confirming its purely allosteric mechanism [7].

Ion mobility spectrometry validates solution-phase structural changes in the gas phase. Fondaparinux binding increases antithrombin III's collision cross section by 3.6% (from 7,320 Ų to 7,584 Ų), consistent with X-ray crystallographic data showing partial RCL expulsion (Table 2) [7]:

Table 2: Biophysical Validation of Conformational Changes

Analytical MethodParameter MeasuredChange Induced by Fondaparinux
Travelling Wave Ion Mobility SpectrometryCollision Cross Section (CCS)+3.6% (Δ = 264 Ų)
Hydrogen-Deuterium Exchange MSDeuterium uptake in Helix DDecrease of 42 ± 5%
Collision-Induced UnfoldingVoltage required for 50% unfoldingIncreased from 38 V to 45 V
X-ray CrystallographyReactive Center Loop displacement17 Å translocation from β-sheet A

These data confirm the synthetic pentasaccharide achieves optimal activation of antithrombin III while eliminating structurally redundant components of full-length heparin chains [6] [7] [9].

Properties

Product Name

Arixtra

IUPAC Name

decasodium;[(2R,3R,4S,5S,6R)-6-carboxy-5-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfonatoamino)-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4-hydroxy-2-[(2R,3S,4R,5R,6S)-4-hydroxy-6-methoxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl] sulfate

Molecular Formula

C31H45N3Na10O49S8+2

Molecular Weight

1730.1 g/mol

InChI

InChI=1S/C31H53N3O49S8.10Na/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56;;;;;;;;;;/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;;;;;;;/q;10*+1/p-8/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-;;;;;;;;;;/m1........../s1

InChI Key

XEKSTYNIJLDDAZ-JASSWCPGSA-F

Canonical SMILES

COC1C(C(C(C(O1)COS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)[O-])O)O)NS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])NS(=O)(=O)[O-])O)OS(=O)(=O)[O-])O)NS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.